molecular formula C11H19NO6S B13716274 Boc-S-carboxyethyl-L-cysteine

Boc-S-carboxyethyl-L-cysteine

Cat. No.: B13716274
M. Wt: 293.34 g/mol
InChI Key: INXYKJRLTVBOFZ-ZETCQYMHSA-N
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Description

Boc-S-carboxyethyl-L-cysteine is a derivative of the amino acid cysteine, where the cysteine molecule is modified with a tert-butoxycarbonyl (Boc) protecting group and a carboxyethyl group. This compound is primarily used in proteomics research and has a molecular formula of C11H19NO6S and a molecular weight of 293.34 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents and specific reagents to facilitate the protection and substitution reactions .

Industrial Production Methods

Industrial production methods for Boc-S-carboxyethyl-L-cysteine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-S-carboxyethyl-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and acids like trifluoroacetic acid for Boc deprotection .

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, and free amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Boc-S-carboxyethyl-L-cysteine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-S-carboxyethyl-L-cysteine involves its interaction with specific molecular targets, such as enzymes and proteins. The Boc group protects the amino group during chemical reactions, allowing for selective modification of the cysteine residue. The carboxyethyl group can participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Boc-S-carboxyethyl-L-cysteine include:

Uniqueness

This compound is unique due to its specific combination of the Boc protecting group and the carboxyethyl modification. This combination allows for selective reactions and modifications that are not possible with other cysteine derivatives .

Properties

Molecular Formula

C11H19NO6S

Molecular Weight

293.34 g/mol

IUPAC Name

(2R)-3-(2-carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C11H19NO6S/c1-11(2,3)18-10(17)12-7(9(15)16)6-19-5-4-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m0/s1

InChI Key

INXYKJRLTVBOFZ-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCCC(=O)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCCC(=O)O)C(=O)O

Origin of Product

United States

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